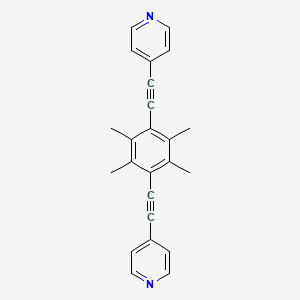

4,4'-((2,3,5,6-Tetramethyl-1,4-phenylene)bis(ethyne-2,1-diyl))dipyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,4’-[(2,3,5,6-Tetramethyl-1,4-phenylene)di(ethyne-2,1-diyl)]dipyridine is an organic compound characterized by its unique structure, which includes a tetramethyl-substituted phenylene core linked to two pyridine rings via ethyne bridges

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(2,3,5,6-Tetramethyl-1,4-phenylene)di(ethyne-2,1-diyl)]dipyridine typically involves the following steps:

Starting Materials: The synthesis begins with 2,3,5,6-tetramethyl-1,4-dibromobenzene and 4-ethynylpyridine.

Sonogashira Coupling Reaction: The key step involves a Sonogashira coupling reaction, where 2,3,5,6-tetramethyl-1,4-dibromobenzene reacts with 4-ethynylpyridine in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like triethylamine.

Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

4,4’-[(2,3,5,6-Tetramethyl-1,4-phenylene)di(ethyne-2,1-diyl)]dipyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethyne bridges.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

Reduction: Hydrogenated derivatives with saturated ethyne bridges.

Substitution: Functionalized pyridine derivatives with various substituents.

Wissenschaftliche Forschungsanwendungen

4,4’-[(2,3,5,6-Tetramethyl-1,4-phenylene)di(ethyne-2,1-diyl)]dipyridine has several scientific research applications:

Materials Science: Used in the development of organic semiconductors and conductive polymers.

Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Coordination Chemistry: Acts as a ligand in the formation of metal-organic frameworks (MOFs) and coordination complexes.

Biological Studies: Investigated for its potential as a fluorescent probe in biological imaging.

Wirkmechanismus

The mechanism of action of 4,4’-[(2,3,5,6-Tetramethyl-1,4-phenylene)di(ethyne-2,1-diyl)]dipyridine involves its interaction with various molecular targets and pathways:

Electronic Properties: The compound’s conjugated system allows for efficient electron transport, making it suitable for use in electronic devices.

Coordination Chemistry: As a ligand, it can coordinate with metal ions, forming stable complexes that exhibit unique chemical and physical properties.

Fluorescence: The compound’s structure enables it to act as a fluorescent probe, emitting light upon excitation, which is useful in imaging applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,3,5,6-Tetramethyl-1,4-phenylenediamine: Shares the tetramethyl-substituted phenylene core but lacks the ethyne and pyridine components.

4,4’-Bipyridine: Contains the bipyridine structure but lacks the tetramethyl-substituted phenylene core.

1,4-Diethynylbenzene: Contains the ethyne bridges but lacks the tetramethyl substitutions and pyridine rings.

Uniqueness

4,4’-[(2,3,5,6-Tetramethyl-1,4-phenylene)di(ethyne-2,1-diyl)]dipyridine is unique due to its combination of a tetramethyl-substituted phenylene core, ethyne bridges, and pyridine rings. This unique structure imparts distinct electronic and chemical properties, making it valuable in various scientific and industrial applications.

Biologische Aktivität

4,4'-((2,3,5,6-Tetramethyl-1,4-phenylene)bis(ethyne-2,1-diyl))dipyridine is a synthetic organic compound notable for its unique structural properties and potential biological applications. This article focuses on its biological activity, including its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound is characterized by a dipyridine core linked by a bis(ethyne) moiety to a tetramethyl-substituted phenylene group. Its molecular formula is C22H24N2 with a CAS number of 918801-05-5. The structural representation can be summarized as follows:

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies focusing on its pharmacological properties:

Antimicrobial Activity

In vitro studies have indicated that compounds with similar structures exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) values were determined using standard agar diffusion methods.

- Compounds demonstrated significant inhibition of bacterial growth at concentrations ranging from 10 to 100 µg/mL.

Antioxidant Properties

The antioxidant capacity of the compound has been assessed using various assays:

- DPPH Radical Scavenging Assay : The compound showed a dose-dependent scavenging effect on DPPH radicals.

- Ferric Reducing Antioxidant Power (FRAP) : The reducing power was measured and compared to standard antioxidants like ascorbic acid.

Cytotoxicity Studies

Cytotoxicity assays using human cancer cell lines revealed:

- IC50 values ranging from 20 to 50 µM depending on the cell line.

- Mechanistic studies suggested induction of apoptosis as a potential mode of action.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Cancer Research : A study published in Journal of Medicinal Chemistry explored the anti-cancer properties of dipyridine derivatives. The results indicated that modifications to the structure could enhance cytotoxic effects against specific cancer types.

- Antimicrobial Applications : In research published in Antimicrobial Agents and Chemotherapy, derivatives similar to this compound were tested against resistant bacterial strains. The findings suggested that structural modifications could lead to improved efficacy against multi-drug resistant pathogens.

Data Tables

| Activity | Assay Type | Result |

|---|---|---|

| Antimicrobial | Agar Diffusion | MIC: 10 - 100 µg/mL |

| Antioxidant | DPPH Scavenging | Significant dose-dependent effect |

| Cytotoxicity | MTT Assay | IC50: 20 - 50 µM |

Eigenschaften

IUPAC Name |

4-[2-[2,3,5,6-tetramethyl-4-(2-pyridin-4-ylethynyl)phenyl]ethynyl]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2/c1-17-18(2)24(8-6-22-11-15-26-16-12-22)20(4)19(3)23(17)7-5-21-9-13-25-14-10-21/h9-16H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDJIUEOEJRHYRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C#CC2=CC=NC=C2)C)C)C#CC3=CC=NC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00845150 |

Source

|

| Record name | 4,4'-[(2,3,5,6-Tetramethyl-1,4-phenylene)di(ethyne-2,1-diyl)]dipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00845150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918801-05-5 |

Source

|

| Record name | 4,4'-[(2,3,5,6-Tetramethyl-1,4-phenylene)di(ethyne-2,1-diyl)]dipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00845150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.